molecular formula C11H11ClN4O B14586197 (3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol CAS No. 61177-99-9

(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol

Cat. No.: B14586197
CAS No.: 61177-99-9
M. Wt: 250.68 g/mol
InChI Key: GPTBASJATPOYBQ-UHFFFAOYSA-N
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Description

(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and a phenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol typically involves the reaction of 2-chloroethylamine with 5-phenyl-1,2,4-triazine-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The industrial synthesis often requires stringent control of reaction parameters to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of the chloroethyl group with the nucleophile.

Scientific Research Applications

(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenyl group may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(2-Bromoethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol
  • (3E)-3-[(2-Iodoethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol
  • (3E)-3-[(2-Methylethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol

Uniqueness

(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol is unique due to the presence of the chloroethyl group, which imparts specific chemical reactivity and biological activity

Properties

CAS No.

61177-99-9

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

N-(2-chloroethyl)-2-hydroxy-5-phenyl-1,2,4-triazin-3-imine

InChI

InChI=1S/C11H11ClN4O/c12-6-7-13-11-15-10(8-14-16(11)17)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2

InChI Key

GPTBASJATPOYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NCCCl)N(N=C2)O

Origin of Product

United States

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